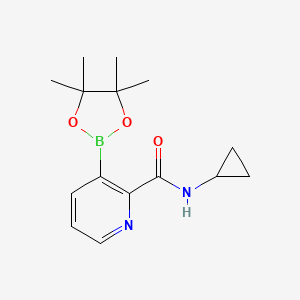

2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester

CAS No.: 2096333-89-8

Cat. No.: VC11702806

Molecular Formula: C15H21BN2O3

Molecular Weight: 288.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096333-89-8 |

|---|---|

| Molecular Formula | C15H21BN2O3 |

| Molecular Weight | 288.15 g/mol |

| IUPAC Name | N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-9-17-12(11)13(19)18-10-7-8-10/h5-6,9-10H,7-8H2,1-4H3,(H,18,19) |

| Standard InChI Key | BHUNIWQSSHTTIO-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 2-position with a cyclopropylcarbamoyl group (–NH–C(O)–C₃H₅) and at the 3-position with a boronic acid pinacol ester (–B(O₂C₂Me₄)). This configuration balances steric accessibility with electronic modulation, making it amenable to palladium-catalyzed coupling reactions. The pinacol ester protects the boronic acid, enhancing stability while retaining reactivity under Suzuki–Miyaura conditions .

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁BN₂O₃ | |

| Molecular Weight | 288.15 g/mol | |

| CAS Number | 2096333-58-1 (isomer-specific) | |

| IUPAC Name | N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

The cyclopropyl group introduces ring strain, which can influence both the compound’s reactivity and its metabolic stability in biological systems.

Synthesis and Optimization

One-Pot Methodologies

A breakthrough in synthesizing cyclopropyl boronic acid pinacol esters was reported by Spencer et al. (2017), who developed a one-pot, three-step protocol using propargylic silyl ethers . While their work focused on cyclopropyl analogs, the methodology is adaptable to pyridine-derived substrates:

-

Hydrozirconation: Terminal alkynes react with Schwartz’s reagent (Cp₂ZrHCl) to form zirconocene intermediates.

-

Borylation: Transmetallation with bis(pinacolato)diboron (B₂Pin₂) yields vinyl boronic esters.

-

Cyclization: Lewis acid-mediated activation (e.g., BF₃·OEt₂) induces cyclopropanation.

Table 2: Reaction optimization for cyclopropyl boronic ester synthesis

| Entry | Substrate | Zr Reagent (equiv) | BF₃·OEt₂ (equiv) | Yield (%) |

|---|---|---|---|---|

| 1 | TBDMS-O-Pr | 3 | 0.5 | 77 |

| 2 | Bn-O-Pr | 3 | 2 | 61 |

This method achieves yields up to 77% and tolerates aromatic, aliphatic, and spirocyclic substituents .

Stepwise Approaches

Alternative routes involve sequential functionalization:

-

Borylation: Miyaura borylation of halopyridines using Pd(dppf)Cl₂ and B₂Pin₂.

-

Carbamoylation: Reaction of 3-borono-2-pyridinecarboxylic acid with cyclopropylamine using coupling agents (e.g., HATU).

Careful control of reaction parameters (temperature: 60–100°C; solvent: THF/DMF) is critical to prevent deboronation or epimerization.

Reactivity and Mechanistic Insights

Suzuki–Miyaura Coupling

The compound participates in palladium-catalyzed cross-couplings with aryl halides. Key mechanistic steps include:

-

Oxidative Addition: Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetallation: Boronic ester transfers the pyridyl group to Pdᴵᴵ.

-

Reductive Elimination: C–C bond formation yields biaryl products .

Steric effects from the cyclopropyl group slow transmetallation relative to unsubstituted analogs, necessitating higher catalyst loadings (5 mol% Pd).

Protodeboronation Mitigation

The electron-withdrawing carbamoyl group reduces protodeboronation side reactions by stabilizing the boronate-Pd complex. This contrasts with simpler arylboronic esters, which require acidic additives (e.g., Cs₂CO₃) to suppress decomposition .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

Boronic acid derivatives are pivotal in designing covalent kinase inhibitors. The compound’s boronic ester can reversibly react with catalytic lysine residues, as seen in BTK and EGFR inhibitors. For example:

-

EGFR Targeting: Analogous structures inhibit T790M mutants by forming tetrahedral adducts with Cys797.

Antibacterial Agents

Cyclopropyl groups enhance membrane permeability in Gram-negative bacteria. Hybrid molecules combining this boronic ester with fluoroquinolone motifs exhibit MIC values of ≤2 µg/mL against E. coli.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume